t-Boc-Aminooxy-PEG12-NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H66N2O19/c1-36(2,3)56-35(42)37-55-31-30-54-29-28-53-27-26-52-25-24-51-23-22-50-21-20-49-19-18-48-17-16-47-15-14-46-13-12-45-11-10-44-9-8-43-7-6-34(41)57-38-32(39)4-5-33(38)40/h4-31H2,1-3H3,(H,37,42) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZPXILDHRFRMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66N2O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

830.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to t-Boc-Aminooxy-PEG12-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-PEG12-NHS ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This reagent is meticulously designed with three key functional components: a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a N-hydroxysuccinimide (NHS) ester. This unique architecture allows for a sequential and controlled conjugation of two different molecules, making it an invaluable tool in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The NHS ester provides reactivity towards primary amines, commonly found in proteins and peptides, while the t-Boc protected aminooxy group, after deprotection, allows for the specific and stable ligation to aldehyde or ketone moieties. The hydrophilic PEG12 spacer enhances the solubility and bioavailability of the resulting conjugate, reduces aggregation, and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

Core Properties and Specifications

The physical and chemical properties of this compound are summarized in the table below. These specifications are typical and may vary slightly between suppliers.

| Property | Value |

| Molecular Formula | C₃₆H₆₆N₂O₁₉ |

| Molecular Weight | 830.9 g/mol |

| Purity | ≥95% |

| Appearance | White to off-white solid or oil |

| Solubility | Soluble in DMSO, DMF, DCM |

| Storage Conditions | -20°C, under inert atmosphere |

Mechanism of Action and Applications

The utility of this compound lies in its ability to facilitate a two-step conjugation process. First, the NHS ester reacts with a primary amine on a biomolecule (e.g., a lysine (B10760008) residue on an antibody or an amine-functionalized small molecule) to form a stable amide bond. Following this initial conjugation, the t-Boc protecting group is removed from the aminooxy terminus under acidic conditions. This reveals the reactive aminooxy group, which can then be specifically ligated to a molecule containing an aldehyde or ketone, forming a stable oxime bond.

This sequential conjugation strategy is particularly advantageous in the synthesis of PROTACs, where a protein of interest (POI) ligand and an E3 ligase ligand are joined. It is also instrumental in the development of ADCs, where a cytotoxic payload is attached to a targeting antibody.

Experimental Protocols

The following are detailed protocols for the key reactions involving this compound. These should be considered as a starting point and may require optimization for specific applications.

Protocol 1: Conjugation of an Amine-Containing Molecule via NHS Ester Coupling

This protocol describes the reaction of the NHS ester moiety of the linker with a primary amine on a molecule of interest (Molecule-NH₂).

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide, or small molecule)

-

Anhydrous, amine-free solvent (e.g., DMSO, DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer such as HEPES.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

-

Purification system (e.g., dialysis, size-exclusion chromatography (SEC), or HPLC).

Procedure:

-

Preparation of Reactants:

-

Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Dissolve the amine-containing molecule in the Reaction Buffer to a known concentration (e.g., 1-5 mg/mL for a protein).

-

-

Conjugation Reaction:

-

Add a 5-20 fold molar excess of the this compound stock solution to the solution of the amine-containing molecule. The optimal ratio should be determined empirically.

-

Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 10% (v/v) to maintain the stability of most proteins.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting conjugate (Molecule-linker-O-Boc) to remove excess linker and quenching reagents using an appropriate method such as dialysis against PBS, SEC, or RP-HPLC.

-

-

Characterization:

-

Characterize the conjugate using techniques such as mass spectrometry (MS) to confirm successful conjugation.

-

Protocol 2: t-Boc Deprotection

This protocol outlines the removal of the t-Boc protecting group to expose the reactive aminooxy group.

Materials:

-

Boc-protected conjugate (Molecule-linker-O-Boc)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Trifluoroacetic acid (TFA)

-

Nitrogen or Argon source

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Dissolve the Boc-protected conjugate in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

-

Deprotection:

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up:

-

Upon completion, remove the DCM and excess TFA by rotary evaporation.

-

To ensure complete removal of TFA, co-evaporate the residue with toluene (B28343) (3x).

-

The resulting deprotected conjugate (Molecule-linker-ONH₂) can often be used in the next step without further purification. If necessary, purification can be performed by HPLC.

-

Protocol 3: Oxime Ligation with an Aldehyde/Ketone-Containing Molecule

This protocol describes the reaction of the deprotected aminooxy group with a carbonyl group on a second molecule of interest (Molecule'-CHO).

Materials:

-

Deprotected conjugate (Molecule-linker-ONH₂)

-

Aldehyde or ketone-containing molecule

-

Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5-7.5 (or other suitable amine-free buffer). Aniline (B41778) can be used as a catalyst to accelerate the reaction.

-

Purification system (e.g., SEC or HPLC).

Procedure:

-

Preparation of Reactants:

-

Dissolve the deprotected conjugate in the Reaction Buffer.

-

Dissolve the aldehyde or ketone-containing molecule in a compatible solvent (if necessary) and add it to the solution of the deprotected conjugate. A 1.5-5 fold molar excess of the carbonyl-containing molecule is typically used.

-

-

Ligation Reaction:

-

If using a catalyst, add aniline to a final concentration of 10-20 mM.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Monitor the reaction progress by LC-MS or HPLC.

-

-

Purification:

-

Purify the final conjugate (Molecule-linker-O-N=C-Molecule') using an appropriate method such as SEC or HPLC to remove unreacted starting materials.

-

-

Characterization:

-

Characterize the final conjugate using methods such as SDS-PAGE, MS, and functional assays to confirm its identity, purity, and activity.

-

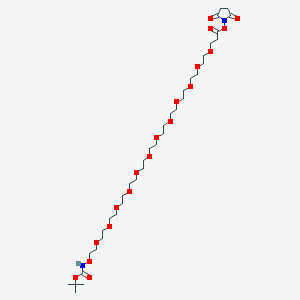

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates the logical workflow for synthesizing a PROTAC using this compound.

Caption: Workflow for PROTAC synthesis using the heterobifunctional linker.

PROTAC Mechanism of Action

This diagram illustrates the mechanism by which a PROTAC induces the degradation of a target protein.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a versatile and powerful tool for researchers engaged in the development of complex bioconjugates. Its well-defined structure and orthogonal reactivity allow for a controlled and sequential approach to linking different molecular entities. The inclusion of a hydrophilic PEG spacer further enhances its utility by improving the physicochemical properties of the final conjugate. By understanding the principles of its reactivity and following optimized protocols, scientists can effectively leverage this linker to advance their research in targeted therapeutics and other areas of chemical biology.

An In-Depth Technical Guide to t-Boc-Aminooxy-PEG12-NHS Ester: Structure, Properties, and Applications in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-PEG12-NHS ester is a heterobifunctional crosslinker of significant utility in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates three key chemical features: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, a polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (t-Boc) protected aminooxy group. This unique combination of functionalities allows for a sequential and controlled conjugation strategy, making it a valuable tool in the construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The NHS ester provides a reactive handle for efficient and stable amide bond formation with primary amines, commonly found on the surface of proteins and peptides (e.g., lysine (B10760008) residues)[1]. The monodisperse PEG12 spacer is hydrophilic, which can enhance the solubility and reduce the immunogenicity of the resulting conjugate[2][3][4]. The t-Boc protected aminooxy group offers a stable, latent reactive site. Following the initial conjugation via the NHS ester, the t-Boc protecting group can be removed under mild acidic conditions to reveal a highly reactive aminooxy group. This aminooxy functionality can then be specifically ligated to an aldehyde or ketone to form a stable oxime bond, a reaction known for its high chemoselectivity and biocompatibility[5][6][7]. This sequential reaction capability is particularly advantageous in the multi-step synthesis of complex bioconjugates.

Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a linear PEG chain of twelve ethylene (B1197577) glycol units, flanked by a t-Boc protected aminooxy group at one terminus and an NHS ester at the other.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C36H66N2O19 | [2][8] |

| Molecular Weight | 830.9 g/mol | [2][6][8] |

| Purity | Typically ≥95% | [2][8] |

| Appearance | White to off-white solid or oil | |

| Solubility | Soluble in DMSO, DMF, DCM | [2] |

| Storage Conditions | -20°C, desiccated | [2][8] |

Applications in Bioconjugation and PROTAC Synthesis

The primary application of this compound is as a linker in the synthesis of complex bioconjugates, most notably PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome[9][10].

The synthesis of a PROTAC using this linker typically follows a sequential three-step process:

-

Conjugation to the first ligand: The NHS ester end of the linker is reacted with a primary amine on either the target protein ligand or the E3 ligase ligand.

-

Deprotection: The t-Boc group is removed to expose the aminooxy functionality.

-

Oxime Ligation: The deprotected aminooxy group is then reacted with a second ligand that has been functionalized with an aldehyde or ketone.

This strategic approach allows for the controlled and directional assembly of the final PROTAC molecule.

Experimental Protocols

The following protocols are representative methodologies for the use of this compound in the synthesis of a hypothetical PROTAC. Optimization of these protocols may be required for specific applications.

Step 1: Conjugation of this compound to an Amine-Containing Ligand (Ligand 1)

This protocol describes the reaction of the NHS ester with a primary amine on the first ligand (e.g., a Von Hippel-Lindau (VHL) E3 ligase ligand with an available amine).

Materials:

-

This compound

-

Amine-containing Ligand 1

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Reaction vessel

-

Stirring apparatus

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve the amine-containing Ligand 1 (1 equivalent) in anhydrous DMF or DMSO.

-

Add DIPEA or TEA (2-3 equivalents) to the solution.

-

In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF or DMSO.

-

Add the linker solution dropwise to the stirred solution of Ligand 1.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, under an inert atmosphere.

-

Monitor the reaction progress by an appropriate analytical method, such as LC-MS, to confirm the formation of the desired conjugate.

-

Upon completion, the product can be purified by preparative HPLC.

Step 2: Deprotection of the t-Boc Group

This protocol describes the removal of the t-Boc protecting group from the conjugated linker to expose the reactive aminooxy group.

Materials:

-

Purified Ligand 1-PEG12-Aminooxy-t-Boc conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Dissolve the purified Ligand 1-PEG12-Aminooxy-t-Boc conjugate in DCM.

-

Add TFA to the solution (typically 20-50% v/v).

-

Stir the reaction at room temperature for 30-60 minutes.

-

Monitor the deprotection by LC-MS, observing the loss of the t-Boc group (mass change of -100.12 Da).

-

Upon completion, remove the TFA and DCM under reduced pressure. The resulting amine is often obtained as a TFA salt.

Step 3: Oxime Ligation to a Carbonyl-Containing Ligand (Ligand 2)

This protocol describes the reaction of the deprotected aminooxy-functionalized Ligand 1 with a second ligand containing an aldehyde or ketone (e.g., a target protein ligand functionalized with a carbonyl group).

Materials:

-

Ligand 1-PEG12-Aminooxy•TFA salt

-

Aldehyde or ketone-containing Ligand 2

-

Anhydrous buffer, pH 6.0-7.0 (e.g., phosphate (B84403) or acetate (B1210297) buffer)

-

Aniline (B41778) (as a catalyst, optional)

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Dissolve the Ligand 1-PEG12-Aminooxy•TFA salt (1 equivalent) and the carbonyl-containing Ligand 2 (1-1.2 equivalents) in the reaction buffer.

-

If using a catalyst, add a stock solution of aniline in DMSO to a final concentration of 10-20 mM.

-

Stir the reaction at room temperature or 37°C for 2-24 hours.

-

Monitor the formation of the oxime bond by LC-MS.

-

Upon completion, purify the final PROTAC conjugate by preparative HPLC.

Mandatory Visualizations

Experimental Workflow for PROTAC Synthesis

References

- 1. precisepeg.com [precisepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S, R,S)-AHPC-PEG6-NHS ester | BroadPharm [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. VHL Ligand-Linkers Conjugate Kits - Enamine [enamine.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Applications and Limitations of Oxime-Linked “Split PROTACs” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Mechanism and Application of t-Boc-Aminooxy-PEG12-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterobifunctional linker, t-Boc-Aminooxy-PEG12-NHS ester, represents a sophisticated tool in the field of bioconjugation, enabling the covalent linkage of biomolecules with distinct functionalities. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its application, and a summary of relevant quantitative data. At its core, the linker's utility is derived from its three key components: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a tert-butyloxycarbonyl (t-Boc) protected aminooxy group for subsequent ligation to carbonyl-containing molecules. This strategic design allows for a controlled, sequential conjugation process, making it an invaluable reagent in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other advanced biotherapeutics.

Core Mechanism of Action

The this compound is a trifunctional molecule designed for a two-step sequential conjugation strategy. This approach provides precise control over the coupling of two different molecular entities.

First Stage: Amine-Reactive Conjugation via NHS Ester

The initial step involves the reaction of the N-hydroxysuccinimide (NHS) ester moiety with primary amines (-NH2) present on a target biomolecule, such as the lysine (B10760008) residues on an antibody or protein.[1][2][3] This reaction proceeds efficiently at a slightly alkaline pH (typically 7.2-8.5) to form a stable and irreversible amide bond.[3][4] The NHS ester is a well-established amine-reactive group known for its high reactivity and specificity, ensuring a robust initial conjugation.[5]

Second Stage: Deprotection and Carbonyl-Reactive Ligation

Following the initial conjugation, the tert-butyloxycarbonyl (t-Boc) protecting group on the terminal aminooxy functionality is removed. This deprotection is typically achieved under mild acidic conditions, for example, using trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (B109758) (DCM).[6][7][8] The removal of the t-Boc group exposes the highly nucleophilic aminooxy group (-ONH2).

This deprotected aminooxy group is then available to react with a second molecule containing an aldehyde or ketone functional group. This reaction, known as an oxime ligation, forms a stable oxime bond.[9] The oxime ligation is a highly chemoselective reaction, meaning it proceeds with high specificity and does not cross-react with other functional groups typically found in biological systems.[10]

The Role of the PEG12 Spacer

The polyethylene glycol (PEG) spacer, consisting of 12 ethylene (B1197577) glycol units, serves several critical functions. It significantly enhances the aqueous solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[1][8] The length of the PEG spacer also provides spatial separation between the two conjugated molecules, which can be crucial for maintaining the biological activity of each component.

Quantitative Data Presentation

The efficiency of the conjugation process is dependent on several factors, including reaction conditions and the nature of the biomolecules involved. The following tables summarize key quantitative parameters for the reactions involving the this compound.

| Parameter | Value | Reference |

| NHS Ester-Amine Reaction | ||

| Optimal pH | 7.2 - 8.5 | [2][3] |

| Molar Excess of Linker | 10-20 fold over protein | [4] |

| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | [4] |

| t-Boc Deprotection | ||

| Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | [6][7] |

| Concentration | Varies depending on substrate, typically 20-50% TFA in DCM | |

| Reaction Time | 30 minutes to 2 hours at room temperature | |

| Oxime Ligation | ||

| Optimal pH | ~4.5 (can be catalyzed at neutral pH) | [10] |

| Catalyst (for neutral pH) | Aniline (B41778) or p-phenylenediamine | [10] |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a two-step bioconjugation. Optimization may be required for specific applications.

Protocol 1: Conjugation of this compound to a Protein

-

Protein Preparation: Dissolve the protein to be modified in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4.[4] Ensure the protein concentration is suitable for the reaction scale.

-

Linker Preparation: Immediately before use, dissolve the this compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[4]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution.[4] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain protein stability.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4]

-

Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.[11][12]

Protocol 2: t-Boc Deprotection of the Protein-Linker Conjugate

-

Solvent Exchange (if necessary): If the protein conjugate is in an aqueous buffer, it may need to be transferred to an organic solvent compatible with the deprotection conditions. This can be achieved through lyophilization and redissolution, or by precipitation followed by redissolution.

-

Deprotection Reaction: Dissolve the lyophilized or precipitated protein-linker conjugate in an appropriate organic solvent such as dichloromethane (DCM). Add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20-50%).

-

Incubation: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by a suitable analytical method, such as mass spectrometry, to confirm the removal of the t-Boc group.

-

Removal of Deprotection Reagent: Evaporate the TFA and solvent under a stream of nitrogen or by rotary evaporation. It is crucial to thoroughly remove all traces of acid.

-

Purification: The deprotected conjugate can be purified by methods such as precipitation with a non-polar solvent (e.g., diethyl ether) followed by centrifugation, or by size-exclusion chromatography using a buffer suitable for the subsequent oxime ligation.

Protocol 3: Oxime Ligation to a Carbonyl-Containing Molecule

-

Preparation of Reactants: Dissolve the deprotected protein-aminooxy conjugate in a suitable buffer. For optimal reaction kinetics, an acidic buffer with a pH of approximately 4.5 is recommended.[10] If the reaction needs to be performed at a neutral pH, a catalyst such as aniline can be added.[10] Dissolve the aldehyde or ketone-containing molecule in a compatible solvent.

-

Ligation Reaction: Add the carbonyl-containing molecule to the solution of the deprotected protein-aminooxy conjugate.

-

Incubation: Incubate the reaction mixture at room temperature. The reaction time will vary depending on the reactants and conditions but can range from a few hours to overnight.

-

Purification of the Final Conjugate: The final bioconjugate can be purified from excess reagents and byproducts using techniques such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC), depending on the properties of the conjugate.[12][13]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Sequential conjugation workflow using this compound.

Caption: NHS ester reaction with a primary amine to form a stable amide bond.

Caption: Oxime ligation between an aminooxy group and a carbonyl to form a stable oxime linkage.

References

- 1. t-Boc-Aminooxy-PEG-NHS ester | AxisPharm [axispharm.com]

- 2. biotium.com [biotium.com]

- 3. NHS ester protocol for labeling proteins [abberior.rocks]

- 4. broadpharm.com [broadpharm.com]

- 5. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. t-Boc-Aminooxy-PEG4-NHS ester, 2401831-99-8 | BroadPharm [broadpharm.com]

- 7. t-Boc-Aminooxy-PEG4-NHS ester - Creative Biolabs [creative-biolabs.com]

- 8. This compound | BroadPharm [broadpharm.com]

- 9. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 10. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 13. Selecting a CDMO for Custom Activated PEGs - European Biotechnology Magazine [european-biotechnology.com]

The Strategic Role of the t-Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (t-Boc) protecting group is a cornerstone in the realm of bioconjugation and drug delivery, playing a pivotal role in the synthesis of complex biomolecules utilizing polyethylene (B3416737) glycol (PEG) linkers. Its unique chemical properties, particularly its stability in a wide range of conditions and its facile removal under specific acidic environments, make it an indispensable tool for chemists and drug developers. This technical guide provides a comprehensive overview of the t-Boc protecting group's function in PEG linkers, detailing its applications, quantitative data on its use, and explicit experimental protocols.

Core Principles of t-Boc Protection in PEG Linkers

The primary function of the t-Boc group is to temporarily mask the reactivity of primary and secondary amines on a PEG linker.[1] This protection is crucial for directing chemical reactions to other functional groups on the linker or a conjugated molecule, thereby enabling controlled, sequential synthesis.[1] The t-Boc group is notably stable in basic and nucleophilic environments, a characteristic that makes it compatible with a variety of synthetic steps.[2][3] Its most valued feature, however, is its lability under acidic conditions, which allows for the regeneration of the free amine for subsequent conjugation steps.[1][4]

Heterobifunctional PEG linkers, which feature a t-Boc-protected amine at one terminus and a different reactive group (such as an NHS ester, maleimide, or alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[1] This orthogonality allows for the controlled, stepwise assembly of complex architectures like antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics, preventing undesirable side reactions.[1]

Quantitative Data Summary

The efficiency of both the protection (t-Boc addition) and deprotection (t-Boc removal) steps is critical to the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data for these processes.

| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| t-Boc Protection | (Boc)₂O, DIPEA, DCM | Room Temp | 3-12 | High |

| (Boc)₂O, PEG-400 | Room Temp | 0.5 - 2 | >90[5] | |

| t-Boc Deprotection | 20-50% TFA in DCM | 0 to Room Temp | 0.5 - 2 | High[1][2] |

| 4M HCl in Dioxane | Room Temp | 0.5 - 2 | High[1] |

Table 1: Representative Reaction Conditions for t-Boc Protection and Deprotection of Amino-PEG Linkers. This table provides an overview of common reagents, solvents, and reaction parameters for the addition and removal of the t-Boc protecting group, with typical yields.

| Acidic Reagent | Concentration | Solvent | Time (min) | Purity of Deprotected Product (%) |

| TFA | 20% | DCM | 30 | ~90 |

| TFA | 50% | DCM | 5 | >95[1] |

| TFA | 50% | DCM | 60 | >95[1] |

| HCl | 4M | Dioxane | 5 | ~80[1] |

| HCl | 4M | Dioxane | 60 | >95[1] |

Table 2: Comparative Analysis of Acidic Conditions for t-Boc Deprotection. This table illustrates the effect of different acidic reagents and reaction times on the purity of the deprotected product, as determined by HPLC analysis.

| Protecting Group | Cleavage Condition | Stability | Common Applications |

| t-Boc | Strong Acid (e.g., TFA, HF)[1] | Stable to bases and nucleophiles[2][3] | Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs[1][6] |

| Fmoc | Base (e.g., Piperidine)[1] | Stable to acids[1] | Solid-phase peptide synthesis (Fmoc/tBu strategy)[1][6] |

Table 3: Comparison of t-Boc and Fmoc Protecting Groups. This table highlights the key differences in cleavage conditions and stability between two of the most common amine protecting groups used in bioconjugation and peptide synthesis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflows for t-Boc protection and deprotection of PEG linkers.

Caption: Logical workflow for solid-phase peptide synthesis using a t-Boc-amino-PEG resin.

Caption: Mechanism of acid-catalyzed t-Boc deprotection and the role of scavengers.

Experimental Protocols

Detailed and optimized experimental protocols are essential for achieving reproducible and high-quality results in the synthesis and application of t-Boc-protected PEG linkers.

Protocol 1: t-Boc Protection of an Amino-PEG Linker

This protocol outlines a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[1]

Materials:

-

Amino-PEG linker

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon supply (optional)

Procedure:

-

Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

-

Add DIPEA (typically 2-3 equivalents relative to the amine).[1]

-

Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[1]

-

Stir the reaction mixture at room temperature for 3-12 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 5% citric acid), followed by saturated aqueous sodium bicarbonate, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the t-Boc-protected PEG linker.

Protocol 2: t-Boc Deprotection of a PEG Linker

This protocol describes the removal of the t-Boc protecting group using trifluoroacetic acid (TFA) to regenerate the free amine.[2]

Materials:

-

t-Boc-protected PEG linker

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve the t-Boc-protected PEG linker in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[2]

-

Cool the solution to 0°C in an ice bath.[2]

-

Add TFA to the desired final concentration (e.g., 20-50% v/v).[2] If the substrate contains sensitive functional groups (e.g., tryptophan, methionine), add a scavenger like TIS (2.5-5% v/v).[2]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[2]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[2]

-

Co-evaporate with toluene (B28343) (3x) to help remove residual TFA.[2]

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

Protocol 3: Solid-Phase Synthesis using a t-Boc-Amino-PEG-Resin

This protocol provides a general overview of using a t-Boc-protected amino-PEG-functionalized resin for Solid-Phase Peptide Synthesis (SPPS).[1][7]

Materials:

-

t-Boc-amino-PEG-resin (e.g., PAM resin)

-

t-Boc-protected amino acids

-

Coupling reagents (e.g., HBTU, DCC/HOBt)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the t-Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]

-

t-Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the t-Boc group from the PEG linker, exposing the terminal amine.[1][7]

-

Washing: Wash the resin thoroughly with DCM and then DMF.[1]

-

Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF to deprotonate the newly formed ammonium (B1175870) salt.[1]

-

Washing: Wash the resin again with DMF and DCM.

-

Amino Acid Coupling: Pre-activate the next t-Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes. Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.[1]

-

Monitoring: Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test).

-

Washing: Wash the resin thoroughly to remove excess reagents.

-

Repeat: Repeat steps 2-8 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups, typically using a strong acid like anhydrous hydrogen fluoride (B91410) (HF).

Conclusion

The t-Boc protecting group is a versatile and robust tool in the synthesis of PEGylated molecules for research and pharmaceutical development. Its stability under various conditions, coupled with its predictable and efficient cleavage under acidic treatment, provides the chemical orthogonality required for the construction of sophisticated bioconjugates. A thorough understanding of the principles, quantitative parameters, and experimental protocols associated with t-Boc-protected PEG linkers is paramount for scientists aiming to innovate in the fields of drug delivery, diagnostics, and materials science. By leveraging the strategic application of the t-Boc group, researchers can continue to push the boundaries of what is possible in creating next-generation therapeutics and research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 7. chempep.com [chempep.com]

An In-depth Technical Guide to NHS Ester Reactivity with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, widely employed for the covalent modification of proteins, peptides, antibodies, and other biomolecules.[1][2] Their prevalence stems from their high reactivity and specificity towards primary amines, which are readily available on the N-terminus of proteins and the side chains of lysine (B10760008) residues, forming stable amide bonds.[1][] This technical guide provides a comprehensive overview of the chemistry, kinetics, and practical application of NHS esters in bioconjugation, complete with experimental protocols and quantitative data to empower researchers in achieving efficient and reproducible results.

The Core Chemistry: Reaction of NHS Esters with Primary Amines

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[][4] The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide (NHS) as a leaving group and form a stable amide bond.[2][]

reagents [label=<

+

+

NHS Ester

Primary Amine

];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368"]; intermediate [label="Tetrahedral Intermediate"];

products [label=<

+

+

Amide Bond

N-Hydroxysuccinimide

];

reagents -> intermediate [label="Nucleophilic Attack", fontcolor="#34A853", color="#34A853"]; intermediate -> products [label="Collapse & NHS Release", fontcolor="#EA4335", color="#EA4335"]; } caption: "Reaction mechanism of an NHS ester with a primary amine."

Key Factors Influencing Reaction Efficiency

The success of a conjugation reaction involving NHS esters is highly dependent on several experimental parameters. Careful control of these factors is crucial for maximizing yield and ensuring the integrity of the biomolecule.

pH: The pH of the reaction buffer is the most critical factor.[5][6] The reaction is strongly pH-dependent because the primary amine must be in its deprotonated, nucleophilic state to react with the NHS ester.[5][7] At low pH, the amine group is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive.[5] Conversely, at high pH, the rate of hydrolysis of the NHS ester increases significantly, leading to a competing reaction that reduces the efficiency of the desired conjugation.[7][8] The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[7][8]

Temperature and Incubation Time: NHS ester conjugation reactions are typically carried out at room temperature for 1 to 4 hours or at 4°C overnight.[6][7] Lower temperatures can help to minimize the competing hydrolysis reaction, which is particularly important for less concentrated protein solutions.[7] However, this may necessitate a longer incubation time to achieve the desired degree of labeling.[7]

Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions as they will compete with the target biomolecule for reaction with the ester.[7] Commonly used buffers include phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[8][9]

Concentration of Reactants: The concentration of both the biomolecule and the NHS ester can impact the efficiency of the conjugation. Higher concentrations of the biomolecule (typically 1-10 mg/mL) can favor the aminolysis reaction over hydrolysis.[5][6] A molar excess of the NHS ester is generally used to drive the reaction to completion; a common starting point is an 8-fold molar excess for monolabeling of proteins.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for NHS ester reactions, compiled from various sources.

Table 1: Half-life of NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.[8][9][10]

Table 2: Recommended Reaction Conditions

| Parameter | Recommended Range/Value |

| pH | 7.2 - 8.5 |

| Temperature | 4°C to Room Temperature |

| Incubation Time | 30 minutes to overnight |

| Biomolecule Concentration | 1 - 10 mg/mL |

| Molar Excess of NHS Ester | 5 to 20-fold |

| Compatible Buffers | Phosphate, Bicarbonate/Carbonate, HEPES, Borate |

| Incompatible Buffers | Tris, Glycine (or other primary amine-containing buffers) |

Experimental Protocol: General Procedure for Protein Labeling with an NHS Ester

This protocol provides a general framework for the conjugation of an NHS ester to a protein. Optimization may be required for specific proteins and NHS esters.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS)

-

NHS ester of the label or crosslinker

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification column (e.g., gel filtration/desalting column)

Procedure:

-

Preparation of Protein Solution:

-

Ensure the protein solution is free of any amine-containing substances like Tris or glycine. If necessary, exchange the buffer using a desalting column or dialysis.

-

Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[6]

-

-

Preparation of NHS Ester Stock Solution:

-

Calculation of Reagent Amounts:

-

Calculate the required amount of NHS ester. A common starting point is an 8- to 20-fold molar excess of the NHS ester over the protein.[5][13]

-

The volume of the NHS ester stock solution to be added should ideally not exceed 10% of the total reaction volume to avoid issues with solvent compatibility.[9]

-

-

Conjugation Reaction:

-

Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[6]

-

-

Quenching the Reaction:

-

To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.[13]

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted NHS ester and the NHS leaving group by passing the reaction mixture through a gel filtration or desalting column equilibrated with a suitable storage buffer (e.g., PBS).[5]

-

Potential Side Reactions and Troubleshooting

While NHS esters are highly selective for primary amines, other nucleophilic residues such as tyrosines, serines, and threonines can also react, particularly at higher pH values, though these reactions are generally less favorable and the resulting esters are less stable than amide bonds.[2][14] The primary competing reaction is the hydrolysis of the NHS ester, which can significantly reduce labeling efficiency.[8] If low labeling efficiency is observed, consider the following troubleshooting steps:

-

Verify Buffer pH: Ensure the pH of the reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter.[7]

-

Use Fresh Reagents: NHS esters are moisture-sensitive and can hydrolyze over time.[11] Use freshly prepared solutions from a reagent that has been stored properly.

-

Optimize Reactant Concentrations: If possible, increase the concentration of the protein and/or the molar excess of the NHS ester.[7]

-

Adjust Temperature and Incubation Time: If hydrolysis is suspected to be an issue, perform the reaction at a lower temperature (4°C) for a longer duration.[7]

Applications in Research and Drug Development

The robust and efficient chemistry of NHS esters has led to their widespread application in various fields:

-

Fluorescent Labeling: Attaching fluorescent dyes to proteins and antibodies for use in immunoassays, microscopy, and flow cytometry.[5]

-

Bioconjugation for Therapeutics: The development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy.[]

-

Proteomics: Cross-linking reagents with NHS ester functionalities are used to study protein-protein interactions.[15] Additionally, isobaric tags with NHS ester chemistry are employed for quantitative proteomics.[15]

-

Immobilization: Covalently attaching proteins to surfaces for applications in biosensors and affinity chromatography.[16]

References

- 1. benchchem.com [benchchem.com]

- 2. glenresearch.com [glenresearch.com]

- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. interchim.fr [interchim.fr]

- 7. benchchem.com [benchchem.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. NHS ester protocol for labeling proteins [abberior.rocks]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

The Strategic Imperative of Polyethylene Glycol (PEG) Linkers in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers have become indispensable tools in drug discovery, serving as versatile molecular bridges that enhance the therapeutic properties of a wide range of modalities. Composed of repeating ethylene (B1197577) oxide units, these synthetic polymers offer a unique combination of hydrophilicity, biocompatibility, and tunable flexibility. Their integration into therapeutic molecules—a process known as PEGylation—can dramatically improve pharmacokinetics, increase solubility, reduce immunogenicity, and enable the construction of complex architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the core principles of PEG linkers, their structural diversity, their critical applications in drug development, and detailed experimental protocols for their implementation and characterization.

Introduction to Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene oxide units (–CH₂−CH₂−O–). In drug discovery, they function as flexible spacers that covalently connect two or more molecular entities, such as an antibody and a cytotoxic drug, or two different protein-binding ligands. The use of PEG in biomedical applications began in the 1970s, when it was first conjugated to proteins to extend their circulation time in the bloodstream and reduce their immunogenicity. Since then, the technology has evolved significantly, leading to the development of PEG linkers with precisely defined lengths and a variety of reactive functional groups, enabling more controlled and sophisticated bioconjugation strategies.

Core Properties of PEG Linkers

The widespread adoption of PEG linkers stems from a unique set of physicochemical and biological properties that address many of the challenges faced in drug development. These properties are summarized in the table below.

| Property | Description | Impact in Drug Discovery | Citations |

| Water Solubility | The repeating ether oxygens in the PEG backbone form hydrogen bonds with water, making PEG highly soluble in aqueous environments. | Enhances the solubility of hydrophobic drugs, preventing aggregation and improving formulation stability. | |

| Biocompatibility | PEG is generally non-toxic, well-tolerated by the body, and approved by major regulatory agencies for use in pharmaceuticals. | Reduces the risk of adverse reactions and toxicity associated with the drug conjugate. | |

| Low Immunogenicity | PEG is considered biologically inert and typically does not elicit a strong immune response. | Minimizes the potential for the patient to develop an immune reaction against the therapeutic agent. | |

| "Stealth" Properties | In aqueous solution, PEG chains form a dynamic, flexible hydration shell around the conjugated molecule. | This shell sterically hinders interactions with proteolytic enzymes and masks epitopes from recognition by the immune system, reducing clearance. | |

| Pharmacokinetic (PK) Enhancement | The large hydrodynamic radius of the PEG polymer increases the overall size of the drug conjugate. | Reduces renal clearance, leading to a significantly longer circulation half-life and sustained drug exposure. | |

| Flexibility & Tunability | The C-O bonds in the PEG backbone can rotate freely, providing conformational flexibility. The length of the PEG chain can be precisely controlled during synthesis. | Allows for optimization of the distance between conjugated molecules and fine-tuning of the overall properties of the conjugate. |

Structural Classification of PEG Linkers

PEG linkers can be categorized based on their architecture, molecular weight distribution, and the nature of their terminal functional groups. This classification allows for the selection of an appropriate linker to achieve the desired properties for a specific application.

Monodisperse vs. Polydisperse PEG Linkers

A critical distinction in PEG linkers is their molecular weight distribution, described by the Polydispersity Index (PDI).

-

Monodisperse (or Discrete) PEGs (dPEGs) consist of a single, precisely defined molecular weight (PDI = 1.0). This uniformity is crucial for manufacturing consistency and regulatory approval, as it results in a homogeneous final drug product.

-

Polydisperse PEGs are a mixture of PEG chains with a range of lengths, characterized by an average molecular weight and a PDI greater than 1.0. While easier and less costly to produce, they can lead to heterogeneous drug products, complicating characterization and potentially affecting reproducibility.

| Feature | Monodisperse PEG | Polydisperse PEG |

| Molecular Weight | Precise, single molecular weight | Average molecular weight with a distribution |

| Polydispersity Index (PDI) | PDI = 1.0 | PDI > 1.0 (typically > 1.1) |

| Product Homogeneity | Results in homogeneous conjugates (e.g., uniform DAR) | Results in heterogeneous mixtures of conjugates |

| Characterization | Simplified and reproducible | Complex and challenging |

| Manufacturing | More complex synthesis, higher cost | Simpler synthesis, lower cost |

| Primary Use Case | ADCs, PROTACs, small molecules where precision is critical | Protein PEGylation, nanoparticles, where some variability is tolerated |

| Citations |

Applications of PEG Linkers in Drug Discovery

PEG linkers are integral to the design of several modern therapeutic platforms.

Antibody-Drug Conjugates (ADCs)

In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. PEG linkers are often incorporated to overcome the hydrophobicity of the payload.

-

Improved Solubility and Stability: Hydrophobic payloads can cause ADCs to aggregate and be rapidly cleared from circulation. A hydrophilic PEG linker can "shield" the payload, improving solubility and preventing aggregation.

-

Higher Drug-to-Antibody Ratio (DAR): By mitigating hydrophobicity, PEG linkers enable the attachment of more drug molecules per antibody (a higher DAR) without compromising the ADC's physical properties, potentially leading to greater efficacy.

-

Enhanced Pharmacokinetics: The PEG component increases the ADC's hydrodynamic size, leading to slower clearance and a longer half-life in the body.

Applications of PEGylated Linkers in Antibody-Drug Conjugates: An In-depth Technical Guide

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing the therapeutic window. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the overall efficacy and safety of an ADC. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) moieties, or PEGylation, has emerged as a key strategy to overcome several challenges in ADC development. This technical guide provides an in-depth exploration of the applications of PEGylated linkers in ADCs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.

The Role and Advantages of PEGylated Linkers in ADCs

PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that, when incorporated into the linker of an ADC, imparts several beneficial properties.[1][2] The primary functions of PEGylated linkers are to enhance the solubility and stability of the ADC, prolong its circulation half-life, and reduce its immunogenicity.[2][3] Many potent cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation, which in turn can result in rapid clearance from circulation and potential immunogenic responses.[3] PEGylation effectively masks the hydrophobicity of the payload, mitigating these issues.[4]

Impact on Pharmacokinetics and Pharmacodynamics

The inclusion of a PEG linker can significantly modulate the pharmacokinetic (PK) and pharmacodynamic (PD) profile of an ADC.[5] By increasing the hydrodynamic size of the conjugate, PEGylation reduces renal clearance, leading to a longer plasma half-life.[6][7] This extended circulation time allows for greater accumulation of the ADC at the tumor site, potentially enhancing its therapeutic efficacy.[8] However, the length of the PEG chain is a critical parameter that must be optimized, as excessively long chains can sometimes hinder the cytotoxic activity of the payload.[6]

Cleavable vs. Non-Cleavable PEGylated Linkers

PEGylated linkers can be broadly categorized as cleavable or non-cleavable, with the choice depending on the desired mechanism of payload release.

-

Cleavable Linkers: These linkers are designed to release the cytotoxic payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of specific enzymes (e.g., cathepsins).[9] This targeted release mechanism can minimize off-target toxicity.

-

Non-Cleavable Linkers: In this case, the payload is released only after the complete degradation of the antibody backbone within the lysosome of the target cell.[9] This generally results in greater plasma stability and a more predictable safety profile.

Quantitative Data on the Impact of PEGylated Linkers

The following tables summarize key quantitative data from various studies, highlighting the impact of PEGylation on the physicochemical and biological properties of ADCs.

Table 1: Impact of PEGylation on ADC Pharmacokinetics

| ADC Construct | PEG Moiety | Half-life (t½) | Clearance Rate | Species | Reference |

| ZHER2-SMCC-MMAE (HM) | None | 19.6 min | - | Mouse | [6] |

| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa PEG | 49.2 min | - | Mouse | [6] |

| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa PEG | 219.0 min | - | Mouse | [6] |

| αCD30-vc-MMAE | None | - | > 60 mL/day/kg | Rat | [1][10] |

| αCD30-PEG8-gluc-MMAE | PEG8 | - | ~20 mL/day/kg | Rat | [1][10] |

| Non-PEGylated Proticles | None | - | Faster clearance | - | [7] |

| PEGylated Proticles | PEG | - | Slower clearance | - | [7] |

| Peginterferon alfa-2b | 12 kDa linear PEG | Shorter | - | Human | [11] |

| Peginterferon alfa-2a | 40 kDa branched PEG | Longer | - | Human | [11] |

Table 2: Impact of PEGylation on In Vitro Cytotoxicity (IC50)

| ADC Construct | Target Cell Line | IC50 (nM) | Notes | Reference |

| ZHER2-SMCC-MMAE (HM) | NCI-N87 (HER2+) | 22.3 | No PEG linker | [6] |

| ZHER2-PEG4K-MMAE (HP4KM) | NCI-N87 (HER2+) | 100.8 | 4 kDa PEG linker | [6] |

| ZHER2-PEG10K-MMAE (HP10KM) | NCI-N87 (HER2+) | 488.5 | 10 kDa PEG linker | [6] |

| αCD30-vc-MMAE | L540cy (CD30+) | ~0.3-0.4 ng/mL | No PEG in linker | [12] |

| αCD30-PEGx-gluc-MMAE | L540cy (CD30+) | ~0.3-0.4 ng/mL | PEG had no effect on potency | [12] |

| ch14.18-MMAE | GD2-high cells | < 1 | - | [13] |

| ch14.18-MMAF | GD2-high cells | < 1 | - | [13] |

| Ctx–Pt–PEG–CPT | EGFR-high (MDA-MB-468) | ~10 | PEGylated linker | [14] |

| Ctx–Pt–PEG–CPT | EGFR-low (MCF7) | ~1180 | PEGylated linker | [14] |

| Tra–Pt–PEG–CPT | HER2-high (SK-BR-3) | ~5 | PEGylated linker | [14] |

| Tra–Pt–PEG–CPT | HER2-low (MDA-MB-453) | ~1635 | PEGylated linker | [14] |

Table 3: Impact of PEGylation on Drug-to-Antibody Ratio (DAR) and Aggregation

| ADC Property | Impact of PEGylation | Key Findings | Reference |

| Drug-to-Antibody Ratio (DAR) | Enables higher DAR | Hydrophilic PEG linkers can mitigate the aggregation propensity of hydrophobic payloads, allowing for the conjugation of a higher number of drug molecules per antibody. | [3] |

| Aggregation | Reduces aggregation | The hydrophilic nature of PEG shields the hydrophobic payload, preventing the formation of aggregates that can lead to rapid clearance and immunogenicity. | [3][4] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of ADCs with PEGylated linkers.

Thiol-Maleimide Conjugation for ADC Synthesis

This protocol describes a common method for conjugating a maleimide-functionalized PEGylated linker-drug to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Maleimide-PEG-drug conjugate

-

Quenching reagent: N-ethylmaleimide (NEM) or L-cysteine

-

Purification system: Size exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)

-

Reaction buffer: PBS with EDTA (e.g., 50 mM phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)

Procedure:

-

Antibody Reduction:

-

Dissolve the mAb in the reaction buffer to a final concentration of 5-10 mg/mL.

-

Add a 10-20 fold molar excess of the reducing agent (DTT or TCEP) to the antibody solution.

-

Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.

-

Remove the excess reducing agent by buffer exchange using an appropriate method (e.g., SEC with a desalting column).

-

-

Conjugation:

-

Dissolve the maleimide-PEG-drug conjugate in a co-solvent (e.g., DMSO) and then dilute into the reaction buffer.

-

Add the linker-drug solution to the reduced antibody solution at a molar ratio of 5-10 moles of linker-drug per mole of antibody.

-

Incubate the reaction mixture at 4°C or room temperature for 1-4 hours with gentle mixing.

-

-

Quenching:

-

Add a 2-5 fold molar excess of the quenching reagent (NEM or L-cysteine) relative to the initial amount of linker-drug to cap any unreacted thiol groups on the antibody.

-

Incubate for an additional 15-30 minutes.

-

-

Purification:

-

Purify the resulting ADC from unconjugated linker-drug and other reaction components using SEC or TFF.

-

The purified ADC should be buffer exchanged into a suitable formulation buffer for storage.

-

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including UV-Vis spectroscopy and mass spectrometry.

UV-Vis Spectroscopy Method:

-

Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance (e.g., 252 nm for some payloads).

-

Determine the extinction coefficients of the antibody at both wavelengths and the drug at both wavelengths.

-

Calculate the concentration of the antibody and the drug using the Beer-Lambert law and a set of simultaneous equations to correct for the absorbance contribution of each component at both wavelengths.

-

The DAR is then calculated as the molar ratio of the drug to the antibody.

Mass Spectrometry (LC-MS) Method:

-

Analyze the intact ADC by liquid chromatography-mass spectrometry (LC-MS).

-

Deconvolute the resulting mass spectrum to obtain the molecular weights of the different drug-loaded antibody species (e.g., DAR0, DAR2, DAR4, etc.).

-

The average DAR is calculated as the weighted average of the different DAR species, based on their relative abundance in the mass spectrum.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, providing an indication of its potential for premature drug release in vivo.

Procedure:

-

Incubate the ADC in plasma (e.g., human, mouse, or rat) at a concentration of approximately 1 mg/mL at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

-

At each time point, quench the reaction and process the sample to isolate the ADC (e.g., by affinity capture using Protein A/G beads).

-

Analyze the isolated ADC by LC-MS to determine the average DAR.

-

A stable ADC will show minimal change in DAR over the incubation period.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic potential of the ADC against cancer cell lines.

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC, a negative control (e.g., unconjugated antibody), and a positive control (e.g., free drug) in cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the test articles.

-

Incubate the plates for a period that allows for the ADC to exert its effect (typically 72-96 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the MTT to a purple formazan (B1609692) product.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate important signaling pathways and experimental workflows relevant to ADCs with PEGylated linkers.

Caption: General mechanism of action for an antibody-drug conjugate.

Caption: Simplified HER2 signaling pathway.

Caption: Mechanism of action for tubulin inhibitor payloads.

Caption: Mechanism of action for topoisomerase inhibitor payloads.

Conclusion

PEGylated linkers are a cornerstone of modern ADC design, offering a versatile solution to enhance the therapeutic properties of these complex biologics. By improving solubility, stability, and pharmacokinetic profiles, PEGylation enables the development of more effective and safer ADCs. The choice of linker chemistry, including the length and architecture of the PEG chain and whether it is cleavable or non-cleavable, must be carefully considered and empirically optimized for each specific ADC. The experimental protocols and data presented in this guide provide a framework for the rational design and evaluation of ADCs incorporating PEGylated linkers, ultimately contributing to the advancement of next-generation targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Half‐life extension of single‐domain antibody–drug conjugates by albumin binding moiety enhances antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cytivalifesciences.com [cytivalifesciences.com]

- 4. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Comparison of peginterferon pharmacokinetic and pharmacodynamic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jitc.bmj.com [jitc.bmj.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of t-Boc-Aminooxy-PEG12-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of t-Boc-Aminooxy-PEG12-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and proteomics. Understanding these core characteristics is crucial for the successful design and execution of experiments, ensuring the integrity and reactivity of this versatile reagent.

Core Concepts: Understanding the Molecule

This compound is a polyethylene (B3416737) glycol (PEG) based linker featuring three key functional components:

-

t-Boc-Aminooxy Group: A protected aminooxy group that, after deprotection of the tert-butyloxycarbonyl (t-Boc) group under mild acidic conditions, can react with aldehydes and ketones to form stable oxime linkages.

-

PEG12 Spacer: A hydrophilic chain of 12 ethylene (B1197577) glycol units that enhances the solubility of the molecule in aqueous solutions, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.

-

NHS Ester: An N-hydroxysuccinimide ester is a highly reactive group that readily couples with primary amines (such as the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds.

Solubility Profile

The solubility of this compound is a critical factor for its handling and use in various reaction conditions. While precise quantitative solubility data is not always publicly available, the following tables summarize the known solubility characteristics based on manufacturer data sheets and the general properties of PEGylated compounds.[1][2]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility |

| Organic Solvents | DMSO, DMF, DCM | Soluble.[1] These aprotic polar solvents are recommended for preparing stock solutions. |

| Aqueous Media | Water, Buffers | The presence of the hydrophilic PEG12 spacer significantly increases solubility in aqueous media compared to non-PEGylated linkers.[1] |

Note: For a related compound, t-Boc-Aminooxy-PEG12-acid, solubility in water and DCM has been noted.

Stability and Handling

The stability of the NHS ester is a primary concern as it is susceptible to hydrolysis, which can inactivate the molecule. The rate of hydrolysis is highly dependent on pH and temperature.

Table 2: Stability of NHS Esters - Half-life (t½) of Hydrolysis

| pH | Temperature (°C) | Approximate Half-life |

| 7.4 | Not specified | > 120 minutes |

| 8.0 | Room Temperature | ~210 minutes |

| 8.5 | Room Temperature | ~180 minutes |

| 8.6 | 4 | ~10 minutes |

| 9.0 | Room Temperature | < 9 minutes |

Key Stability Considerations:

-

pH: The rate of NHS ester hydrolysis increases significantly with increasing pH. Reactions with primary amines are typically performed at a pH range of 7.2-8.5 to balance the reaction rate with the hydrolysis rate.

-

Temperature: Higher temperatures accelerate the rate of hydrolysis.

-

Moisture: this compound is moisture-sensitive and should be stored in a desiccated environment. It is recommended to warm the vial to room temperature before opening to prevent condensation.

Storage Recommendations:

For long-term stability, this compound should be stored at -20°C in a dry, inert atmosphere.

Experimental Protocols

General Protocol for Bioconjugation to a Primary Amine-Containing Molecule (e.g., a Protein)

This protocol outlines the steps for conjugating this compound to a protein.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in an appropriate amine-free buffer at a known concentration.

-

Prepare the Crosslinker Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a stock solution.

-

Conjugation Reaction: Add a calculated molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.

-

Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted NHS ester.

-

Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography or dialysis.

Protocol for t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to yield a free aminooxy group.

Materials:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., anisole (B1667542) or thioanisole, optional)

Procedure:

-

Dissolution: Dissolve the Boc-protected conjugate in DCM.

-

Deprotection: Add a solution of TFA in DCM (e.g., 20-50% TFA). If the substrate is sensitive to the t-butyl cation byproduct, a scavenger can be added.

-

Incubation: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Work-up: Remove the TFA and solvent under reduced pressure. The deprotected product can be further purified if necessary.

Visualizing Workflows and Relationships

Bioconjugation and Deprotection Workflow

The following diagram illustrates the sequential steps of conjugating this compound to a protein, followed by the deprotection of the t-Boc group.

Factors Affecting NHS Ester Stability

This diagram outlines the key factors that influence the stability of the NHS ester moiety, highlighting the competing pathways of aminolysis and hydrolysis.

References

t-Boc-Aminooxy-PEG12-NHS ester CAS number and molecular weight

This technical guide provides a comprehensive overview of the heterobifunctional linker, t-Boc-Aminooxy-PEG12-NHS ester, for researchers, scientists, and professionals in drug development. It covers the physicochemical properties, applications, and detailed experimental protocols for its use in bioconjugation, with a focus on antibody-drug conjugate (ADC) synthesis.

Introduction

This compound is a versatile crosslinking reagent used in the field of bioconjugation. It features three key components: a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, a discrete polyethylene (B3416737) glycol (PEG) spacer of 12 ethylene (B1197577) glycol units, and an N-hydroxysuccinimide (NHS) ester. This heterobifunctional design allows for the sequential and controlled conjugation of two different molecules.

The NHS ester provides reactivity towards primary amines, commonly found on the surface of proteins and antibodies (e.g., lysine (B10760008) residues). The t-Boc protected aminooxy group can be deprotected under mild acidic conditions to reveal a reactive aminooxy group, which can then be conjugated to molecules containing an aldehyde or ketone. The hydrophilic PEG12 spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate.[1][2] These characteristics make it a valuable tool in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Weight | 830.9 g/mol |

| CAS Number | Not consistently available |

| Molecular Formula | C36H66N2O19 |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO, DMF, DCM |

| Storage Conditions | Store at -20°C, desiccated |

Applications in Bioconjugation

The primary application of this compound is in the construction of ADCs, where it serves as a linker to connect a monoclonal antibody to a cytotoxic payload.[1] It is also utilized in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[3]